Enantioselectivity: Rh-JosiPhos CyPF-t-Bu vs. Alternative Catalysts
The asymmetric hydrogenation of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide using Rh-JosiPhos CyPF-t-Bu achieves an enantiomeric excess (ee) of up to 83%, whereas the widely used Rh-TangPhos and Rh-QuinoxP* catalyst systems yield very low conversion and enantioselectivity for this specific substrate [1]. This 83% ee value represents the highest reported enantioselectivity for the hydrogenation of this challenging tetrasubstituted cyclic β-acetylamino acrylonitrile substrate [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | Up to 83% ee (using Rh-JosiPhos CyPF-t-Bu catalyst) |
| Comparator Or Baseline | Rh-TangPhos: very low conversion and ee; Rh-QuinoxP*: unsuccessfully applied (low conversion and ee). Comparator substrates (β-aryl substituted β-acetylamino acrylonitriles) achieve high ee with Rh-QuinoxP*. |
| Quantified Difference | 83% ee vs. near-zero or unmeasurable ee with alternative catalysts; demonstrates catalyst-substrate specificity unique to this compound. |
| Conditions | Rh-catalyzed asymmetric hydrogenation; H₂ pressure; solvent and temperature as described in Tetrahedron: Asymmetry, 2011. |
Why This Matters
This evidence demonstrates that procuring this specific compound is essential for researchers aiming to develop or study asymmetric hydrogenation methodologies for tetrasubstituted cyclic olefins, as alternative cyanoacetamide substrates will not replicate this reactivity profile.
- [1] Ma, M., Hou, G., Wang, J., Zhang, X. Rhodium-catalyzed asymmetric hydrogenation of β-acetylamino acrylonitriles. Tetrahedron: Asymmetry, 2011, 22, 506-511. View Source
